Product packaging for Methyl5-chloroisoxazole-3-carboxylate(Cat. No.:)

Methyl5-chloroisoxazole-3-carboxylate

Cat. No.: B15248112
M. Wt: 161.54 g/mol
InChI Key: WHMXNLDHPSQHLI-UHFFFAOYSA-N
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Description

Methyl 5-chloroisoxazole-3-carboxylate is a heterocyclic organic compound featuring an isoxazole ring substituted with a chlorine atom at the 5-position and a methyl ester group at the 3-position. Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . The chlorine substituent enhances the compound's electrophilicity and stability, making it a valuable intermediate in pharmaceutical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO3 B15248112 Methyl5-chloroisoxazole-3-carboxylate

Properties

IUPAC Name

methyl 5-chloro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMXNLDHPSQHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution due to the electron-withdrawing effect of the isoxazole ring. This reactivity enables the displacement of chlorine with oxygen- or sulfur-containing nucleophiles.

Alkoxy/Thioalkoxy Substitution

  • Reagents/Conditions : n-Butyllithium (n-BuLi), alcohols (R-OH) or thiols (R-SH) in THF or methylene chloride.

  • Mechanism : The chloro group is replaced by alkoxy or thioalkoxy groups via a two-step lithiation process.

  • Data :

    Reagent TypeExample ProductYieldReference
    MethanolMethyl 5-methoxyisoxazole-3-carboxylateHigh
    EthanolMethyl 5-ethoxyisoxazole-3-carboxylateHigh

This reaction is critical for synthesizing substituted isoxazoles, as the ester group remains intact during substitution .

Lithiation and Carboxylation

The ester functionality allows selective lithiation at the 4-position of the isoxazole ring, enabling subsequent functionalization with carbon dioxide.

Reaction with n-BuLi and CO₂

  • Reagents/Conditions : n-BuLi in THF, followed by CO₂ quenching.

  • Mechanism : Lithiation at the 4-position generates a reactive intermediate, which traps CO₂ to form a carboxylic acid derivative.

  • Data :

    Starting MaterialProductYieldReference
    Methyl 5-chloroisoxazole-3-carboxylateMethyl 4-carboxylisoxazole-3-carboxylateModerate

This method provides a direct route to 4-carboxylated isoxazoles, avoiding hydrolysis of esters .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis

  • Reagents/Conditions : HCl in aqueous methanol.

  • Product : 5-Chloroisoxazole-3-carboxylic acid.

  • Notes : The ester group hydrolyzes selectively without affecting the chloro substituent .

Transesterification

  • Reagents/Conditions : Alcohols (e.g., ethanol) with catalytic acid (e.g., H₂SO₄).

  • Product : Ethyl 5-chloroisoxazole-3-carboxylate.

  • Mechanism : Methanol is replaced by another alcohol via acid-catalyzed exchange.

Isomerization to H-Azirine Derivatives

The 5-chloro substituent enables Fe(II)-catalyzed isomerization to azirine derivatives, which are reactive intermediates for further functionalization.

Fe(II)-Catalyzed Isomerization

  • Reagents/Conditions : Fe(II) salts in THF or DMSO.

  • Product : H-Azirine-2-carbonyl chloride derivatives.

  • Mechanism : The isoxazole ring undergoes cyclization to form a strained azirine ring with a reactive carbonyl chloride moiety .

These azirine derivatives can react with nucleophiles (e.g., amines, azides) to form amides or nitro compounds .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic acyl substitution reactions, though this is less common compared to other esters due to steric hindrance.

Electrophilic Aromatic Substitution

The isoxazole ring’s electron-deficient nature limits electrophilic substitution, though halogenation at remaining positions may be possible under specific conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 5-chloroisoxazole-3-carboxylate with structurally related isoxazole derivatives, focusing on substituents, molecular properties, and biological relevance:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Methyl 5-chloroisoxazole-3-carboxylate Cl (5), COOCH₃ (3) C₅H₄ClNO₃ ~175.55 Not reported Intermediate in drug synthesis
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate CH₂OH (5), COOC₂H₅ (3) C₇H₉NO₄ 171.15 Not reported Potential precursor for bioconjugates
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate 4-hydroxyphenyl (5), COOCH₃ (3) C₁₁H₉NO₄ 219.19 (CAS 60640-71-3) Not reported Pharmacological activity (e.g., anti-inflammatory)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate CH₃ (5), Ph (3), COOC₂H₅ (4) C₁₃H₁₃NO₃ 231.25 Not reported Antibacterial, antiasthmatic
9-(5-Amino-3-methylisoxazol-4-yl)-derivatives Amino (5), CH₃ (3), complex substituents Variable ~300–400 210–241 Multicomponent heterocyclizations

Key Observations:

Substituent Effects :

  • The chlorine atom in methyl 5-chloroisoxazole-3-carboxylate increases electrophilicity compared to hydroxyl or methyl groups in analogs . This enhances reactivity in cross-coupling reactions.
  • Aromatic substituents (e.g., 4-hydroxyphenyl in ) improve biological activity due to increased π-π interactions with target proteins.

Physical Properties :

  • Simpler esters (e.g., ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, MW 171.15 ) have lower molecular weights than phenyl-substituted derivatives (e.g., MW 219.19 in ).
  • Complex derivatives (e.g., compounds 11i–11m in ) exhibit higher melting points (210–241°C) due to extended conjugation and hydrogen bonding.

Research Findings and Gaps

  • Synthetic Utility : Methyl 5-chloroisoxazole-3-carboxylate’s chlorine atom facilitates nucleophilic substitution reactions, making it a versatile intermediate for functionalizing the isoxazole ring .
  • Unresolved Questions: Specific melting points, solubility, and toxicity data for methyl 5-chloroisoxazole-3-carboxylate are lacking.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-chloroisoxazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of isoxazole derivatives typically involves cyclocondensation reactions. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was synthesized via a reaction between benzaldehyde oxime, ethyl acetoacetate, and anhydrous zinc chloride under solvent-free conditions at 60°C . To adapt this for Methyl 5-chloroisoxazole-3-carboxylate:

  • Replace benzaldehyde oxime with a chlorinated oxime precursor.
  • Use methyl acetoacetate instead of ethyl acetoacetate to introduce the methyl ester group.
  • Optimize chlorination steps using reagents like phosphorus pentachloride (PCl₅) or SOCl₂, as seen in analogous chlorination reactions .
  • Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of Methyl 5-chloroisoxazole-3-carboxylate?

  • Analytical Techniques :
    • HPLC/GC : Quantify purity (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
    • NMR : Confirm the ester carbonyl signal (~3.8 ppm for methyl ester, ~165 ppm in ¹³C NMR) and isoxazole ring protons (δ 6.5–7.5 ppm for aromatic protons) .
    • X-ray Crystallography : Resolve crystal structures to validate bond angles and torsion angles (e.g., Syn-Clinal conformation in isoxazole-phenyl systems) .
  • Stability Testing : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group .

Q. What safety protocols are critical when handling Methyl 5-chloroisoxazole-3-carboxylate?

  • PPE : Wear nitrile gloves (EN 374-certified), lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .
  • First Aid : In case of skin contact, wash immediately with water and apply barrier creams for preventive skin protection .
  • Waste Disposal : Avoid drains; use halogen-specific waste containers due to the chloro substituent .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of Methyl 5-chloroisoxazole-3-carboxylate?

  • DFT Calculations : Optimize geometry using Gaussian 16 with B3LYP/6-31G(d) to study electron density distribution, focusing on the chloro substituent’s electrophilic nature .
  • Molecular Docking : Screen against targets like COX-2 or fungal enzymes using AutoDock Vina. The chloro group may enhance binding via hydrophobic interactions .
  • SAR Studies : Compare with analogues (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) to correlate substituent effects (methyl vs. chloro) with antifungal/antiviral activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for isoxazole derivatives?

  • Dose-Response Curves : Re-evaluate IC₅₀ values against control compounds (e.g., fluconazole for antifungal assays) .
  • Metabolic Stability Assays : Use liver microsomes to assess if ester hydrolysis (to carboxylic acid) alters activity .
  • Crystallographic Analysis : Confirm whether crystal packing (e.g., π-π stacking, hydrogen bonding) influences bioactivity .

Q. How can regioselectivity challenges in isoxazole functionalization be addressed?

  • Directing Groups : Introduce a nitro or methoxy group at the 4-position to steer electrophilic substitution at the 5-position .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd catalysts to attach aryl/heteroaryl groups to the chloro-substituted isoxazole .
  • Protection/Deprotection : Temporarily protect the ester group with tert-butyl to avoid side reactions during chlorination .

Q. What are the limitations of current stability studies for Methyl 5-chloroisoxazole-3-carboxylate, and how can they be improved?

  • pH-Dependent Degradation : Conduct accelerated stability testing at pH 1–12 to identify hydrolysis-prone conditions .
  • Light Sensitivity : Expose samples to UV light (254 nm) to assess photodegradation pathways .
  • Impurity Profiling : Use LC-MS to identify degradation byproducts (e.g., carboxylic acid derivatives) .

Notes

  • Methodological rigor is prioritized, with references to peer-reviewed protocols (e.g., Acta Crystallographica ).
  • Advanced questions integrate multi-disciplinary approaches (synthesis, computational modeling, bioassays).

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